molecular formula C9H11NO3 B1604537 L-threo-3-Phenylserine CAS No. 2584-74-9

L-threo-3-Phenylserine

Cat. No. B1604537
CAS RN: 2584-74-9
M. Wt: 181.19 g/mol
InChI Key: VHVGNTVUSQUXPS-YUMQZZPRSA-N
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Description

L-threo-3-phenylserine is a L-phenylalanine derivative carrying a hydroxy substituent at position 3. It has a role as a metabolite. It is a tautomer of a L-threo-3-phenylserine zwitterion.

Scientific Research Applications

Enzymatic Processes and Biocatalysis

  • Enzyme Catalysis in Bacteria : L-threo-3-phenylserine is used by certain enzymes in bacteria for catalytic processes. For instance, an inducible phenylserine aldolase in Pseudomonas putida, isolated from soil, catalyzes the cleavage of L-threo-3-phenylserine into benzaldehyde and glycine (Misono et al., 2005).

  • Synthesis of β-Hydroxy Amino Acids : L-threo-3-phenylserine plays a role in the synthesis of β-hydroxy amino acids, important in pharmaceuticals. For example, a study showed enhanced synthesis of L-threo-3,4-dihydroxyphenylserine, used in Parkinson’s disease treatment, via a bioconversion system using recombinant Escherichia coli (Baik & Yoshioka, 2009).

Biochemical Characterization and Genetic Studies

  • Characterization in Soil Bacteria : Research into soil bacteria like Pseudomonas pickettii has shown the presence of enzymes such as phenylserine dehydratase, which act on L-threo-3-phenylserine for deamination processes (Misono et al., 1995).

  • Genetic and Mutagenesis Studies : Studies involving site-directed mutagenesis have provided insights into the genetic and molecular aspects of enzymes acting on L-threo-3-phenylserine. These studies are crucial for understanding the enzyme's structure and function (Okuda, Nagata, & Misono, 1996).

Therapeutic and Pharmacological Research

  • Research in Antiviral Agents : L-threo-phenylserine has been studied for its potential antiviral properties, especially against influenza A virus (Dickinson & Thompson, 1957).

  • Analgesic Potential : There is evidence suggesting the analgesic effects of L-threo-3,4-dihydroxyphenylserine in chronic pain patients, indicating its potential therapeutic application in pain management (Takagi & Harima, 1996).

Chemical Synthesis and Industrial Applications

  • Synthesis of Chemical Intermediates : L-threo-3-phenylserine is involved in the synthesis of various chemical intermediates, such as in the production of L-threo-3-[4-(methylthio)phenylserine], an intermediate for antibiotic synthesis (Liu et al., 1999).

  • Microfluidic Systems in Synthesis : The compound's synthesis has been studied in slug-flow microfluidic systems, which demonstrates its role in advanced chemical engineering and synthesis techniques (Čech, Hessel, & Přibyl, 2017).

properties

CAS RN

2584-74-9

Product Name

L-threo-3-Phenylserine

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m0/s1

InChI Key

VHVGNTVUSQUXPS-YUMQZZPRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)N)O

SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O

Other CAS RN

6254-48-4

sequence

X

synonyms

(2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid
beta-hydroxyphenylalanine
beta-hydroxyphenylalanine, (DL)-isomer
beta-hydroxyphenylalanine, erythro-(DL)-isomer
beta-hydroxyphenylalanine, threo-(DL)-isomer
beta-hydroxyphenylalanine, threo-(L)-isomer
beta-phenylserine
threo-beta-phenylserine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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